molecular formula C20H13Cl2N5O3 B3128527 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-49-2

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B3128527
CAS No.: 338961-49-2
M. Wt: 442.3 g/mol
InChI Key: DWUMSUXWXPLPNG-UHFFFAOYSA-N
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Description

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C20H13Cl2N5O3 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds Research

Tetrazoles, including compounds like 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole, are a focus in the study of heterocyclic compounds with multiple hetero-atoms in the ring. These compounds, such as 5-alkoxy- and 5-aryloxy-tetrazoles, are synthesized through reactions like the interaction of cyanic esters and azide ion. Their structural and chemical properties are of significant interest in scientific research, particularly in the context of sulfur-containing mesoionic tetrazoles and their applications (Sainsbury, 1964).

Molecular Rearrangements in Triazoles

Studies on molecular rearrangements in triazoles, which are structurally related to tetrazoles, provide insights into the behavior of these compounds under different conditions. For instance, research on 4-iminomethyl-1,2,3-triazoles reveals that structural isomers of these compounds are interconvertible when heated, highlighting the dynamic nature of these molecules and their potential applications in synthesis processes (L'abbé et al., 1990).

Crystallography and Docking Studies

Crystallography and docking studies of tetrazole derivatives, like 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been conducted to understand their molecular orientation and interactions within biological systems, such as enzyme active sites. These studies are crucial in assessing the potential of these compounds as inhibitors or activators in various biochemical pathways (Al-Hourani et al., 2015).

Synthesis and Reactivity Studies

Research into the synthesis routes of related compounds, such as 4-(Benzyloxy)-1H-Indazole, provides a framework for understanding the chemical reactivity and synthesis possibilities of tetrazoles. Such studies focus on reaction steps, yields, and the characterization of final products, which are essential for exploring the potential applications of these compounds in various fields (Yan-feng, 2012).

Applications in Catalysis

Investigations into the use of tetrazoles as activators in catalytic processes, such as phosphoramidite alcoholysis, demonstrate the utility of these compounds in enhancing reaction efficiencies. The study of their effectiveness relative to other azoles expands our understanding of their potential in synthetic chemistry (Nurminen et al., 2003).

Properties

IUPAC Name

1-(2,4-dichloro-5-phenylmethoxyphenyl)-5-(4-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N5O3/c21-16-10-17(22)19(30-12-13-4-2-1-3-5-13)11-18(16)26-20(23-24-25-26)14-6-8-15(9-7-14)27(28)29/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUMSUXWXPLPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 2
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 3
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 4
Reactant of Route 4
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 5
Reactant of Route 5
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 6
Reactant of Route 6
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole

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